2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4495211
CAS Number:
Molecular Formula: C22H15ClN8
Molecular Weight: 426.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]-3) is a PET radiotracer developed for mapping cerebral adenosine A2A receptors (A2ARs). It exhibits favorable brain kinetics and distribution consistent with known A2ARs density. [(11)C]-3 demonstrated suitability as an A2AR PET tracer. [] Relevance: [(11)C]-3 and 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine both belong to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine chemical class and share the core structure. The primary difference lies in the substitution at the 7-position, where [(11)C]-3 possesses a 2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl substituent, whereas the target compound features a 2-(4-((4-chloropyrazol-1-yl)methyl)phenyl)ethyl substituent. []

    Compound Description: 7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444) is a PET radiopharmaceutical identified as suitable for mapping A2A receptors in the brain. [] Relevance: Similar to the relationship with [(11)C]-3, [18F]MNI-444 and the target compound, 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, belong to the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine chemical class, sharing the core structure but differing in their 7-position substituents. []

    Compound Description: 7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420) is a SPECT radiopharmaceutical identified as suitable for mapping A2A receptors in the brain. [] Relevance: [123I]MNI-420 shares a close structural resemblance with 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both being part of a series of A2A ligands based on the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core of preladenant. They primarily differ in the halogen substituent on the phenyl ring attached to the piperazine moiety. []

    Compound Description: Preladenant (2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine) is an adenosine A2a receptor antagonist that has undergone phase III clinical trials for treating Parkinson's disease. [] Relevance: Preladenant and 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are closely related compounds, both being part of a series of A2A ligands with the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core. The key distinction lies in their substitutions at the 7-position, with Preladenant having a 2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl substituent, while the target compound features a 2-(4-((4-chloropyrazol-1-yl)methyl)phenyl)ethyl group. []

    Compound Description: Diethyl {2-[(4-chlorophenoxy)methyl]-9-(methylsulfanyl)-7H-pyrazolo[4,3-d][1,2,4]-triazolo[1,5-d]pyrimidin-7-yl}(phenyl)methylphosphonate. [] Relevance: This compound, while containing the pyrazolotriazolopyrimidine ring system like 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, differs in the arrangement of the triazole ring within the system. The target compound has a [4,3-e][1,5-c] arrangement, while this compound has a [4,3-d][1,5-d] arrangement, resulting in distinct structures. []

    Compound Description: 5-chloro-7-(4-methyl-piperidin-1-yl)-6-(2,4,6-trifluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, a fungicide. [, , ] Relevance: This compound, while containing a triazolopyrimidine moiety, differs significantly from 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in its overall structure. Notably, the triazole ring is fused to the pyrimidine ring in a [1,5-a] manner instead of the [4,3-e][1,5-c] arrangement seen in the target compound. Further, it lacks the pyrazole and phenyl substituents present in the target compound. [, , ]

  • Compound Description: 3-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile is a compound identified as an exogenous activator of GPR17. [] Relevance: While this compound is structurally distinct from 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it's mentioned in the context of GPR17 activation. This highlights the broader research interest in GPCRs and their potential as drug targets. []

    Compound Description: 4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is another compound identified as an exogenous activator of GPR17. [] Relevance: Similar to the previous compound, this molecule is structurally different from the target compound but shares the context of GPR17 activation. This reinforces the importance of exploring diverse chemical structures for their potential in targeting GPCRs. []

    Compound Description: ({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine is a GPR17 activator. [] Relevance: Though structurally dissimilar to 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound's identification as a GPR17 activator underscores the ongoing search for ligands targeting this receptor. []

    Compound Description: N,N-dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine acts as an activator of GPR17. [] Relevance: This compound, despite its structural dissimilarity to the target compound, emphasizes the research focus on identifying and characterizing ligands for GPR17, which could potentially lead to novel drug discoveries. []

    Compound Description: 4-phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol is a compound found to activate GPR17. [] Relevance: Although structurally different from 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound's activity on GPR17 showcases the diversity of chemical structures capable of interacting with this receptor, prompting further exploration for potential drug candidates. []

    Compound Description: 2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine is identified as a GPR17 activator. [] Relevance: This compound, though structurally different from the target compound, contributes to the expanding library of GPR17 ligands, offering insights into the structure-activity relationship for this receptor and guiding future drug development efforts. []

    Compound Description: 2,6,6-trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has been identified as a GPR17 activator. [] Relevance: This compound, while structurally dissimilar to 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, contributes to the understanding of GPR17 pharmacology by expanding the range of known activators. []

    Compound Description: 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27). [] Relevance: This compound is structurally distinct from the target compound, 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and is not directly comparable in terms of structure. []

    Compound Description: 3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Moiety 64). [] Relevance: This compound shares little structural similarity with 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and is not considered a direct structural analog. []

    Compound Description: N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150). [] Relevance: Moiety 150 bears little structural resemblance to 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and is not considered structurally related in this context. []

    Compound Description: N6-2-(4-aminophenyl)ethyladenosine (APNEA) is an adenosine receptor agonist. Studies indicate that APNEA interacts with multiple adenosine receptor subtypes in rat coronary circulation, causing vasodilation. [] Relevance: Unlike 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which is structurally similar to adenosine receptor antagonists, APNEA is an agonist of these receptors, showcasing a different mode of action on the same target class. []

    Compound Description: 3-ethyl-5-benzyl-2-methyl-4-phenylethyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate (MRS1191) is a selective A3 adenosine receptor antagonist. This compound is valuable for studying A3AR's role in various physiological processes. [, , ] Relevance: MRS1191 and the target compound, 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both act as antagonists for adenosine receptors but target different subtypes. MRS1191 is selective for the A3 subtype, while the target compound's specific subtype affinity is not defined in the provided context. [, , ]

    Compound Description: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a selective A1 adenosine receptor antagonist. It is commonly used in research to block A1 receptors, helping differentiate A1-mediated effects from those of other adenosine receptor subtypes. [, , , ] Relevance: DPCPX and 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are both antagonists of adenosine receptors but exhibit selectivity for different subtypes. DPCPX specifically targets the A1 subtype, highlighting the diversity within adenosine receptor antagonists. [, , , ]

    Compound Description: 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxy-oxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid (CGS21680) is an A2A adenosine receptor agonist. It is often used to investigate A2A receptor function and its potential role in various physiological and pathological conditions. [, ] Relevance: CGS21680 and 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interact with the same target class, adenosine receptors, but have opposing effects. CGS21680 is an agonist, activating A2A receptors, whereas the target compound is structurally similar to antagonists, highlighting the diverse pharmacological profiles possible within this target class. [, ]

Properties

Product Name

2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C22H15ClN8

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C22H15ClN8/c23-17-10-25-29(13-17)12-15-6-8-16(9-7-15)20-27-22-19-11-26-31(18-4-2-1-3-5-18)21(19)24-14-30(22)28-20/h1-11,13-14H,12H2

InChI Key

FSZFIGRMPLUEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)CN6C=C(C=N6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.